molecular formula C7H5BrClI B6286816 2-Bromo-4-chloro-3-iodo-1-methylbenzene CAS No. 2386310-94-5

2-Bromo-4-chloro-3-iodo-1-methylbenzene

Cat. No.: B6286816
CAS No.: 2386310-94-5
M. Wt: 331.37 g/mol
InChI Key: IPKILGRHADSPIQ-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-3-iodo-1-methylbenzene is an aromatic compound with the molecular formula C7H5BrClI It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, chlorine, iodine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-3-iodo-1-methylbenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method involves the sequential halogenation of 1-methylbenzene (toluene). The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-3-iodo-1-methylbenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine, chlorine, and iodine in the presence of catalysts like iron(III) chloride or iron(III) bromide.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, further halogenation can lead to the formation of polyhalogenated benzene derivatives.

Scientific Research Applications

2-Bromo-4-chloro-3-iodo-1-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various substituted benzene derivatives.

    Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-3-iodo-1-methylbenzene in chemical reactions involves the interaction of its halogen atoms with various reagents. The presence of multiple halogens can influence the reactivity and selectivity of the compound in substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-iodo-1-methylbenzene: Similar structure but lacks the chlorine atom.

    2-Chloro-4-iodo-1-methylbenzene: Similar structure but lacks the bromine atom.

    2-Bromo-4-chloro-1-methylbenzene: Similar structure but lacks the iodine atom.

Uniqueness

2-Bromo-4-chloro-3-iodo-1-methylbenzene is unique due to the presence of three different halogens on the benzene ring

Properties

IUPAC Name

3-bromo-1-chloro-2-iodo-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClI/c1-4-2-3-5(9)7(10)6(4)8/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKILGRHADSPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClI
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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